Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
Overview
Description
“Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate” is a chemical compound with the CAS Number: 1403387-05-2. It has a molecular weight of 327.58 and its molecular formula is C9H8BrClO4S . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer, under -20°C .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C9H8BrClO4S . This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, four oxygen atoms, and one sulfur atom.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored in an inert atmosphere, preferably in a freezer, under -20°C . The compound has a molecular weight of 327.58 .Scientific Research Applications
Crystal Structure Analysis
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a closely related compound, is a major product from a specific reaction involving potassium carbonate and has been studied for its crystal structure. This research is essential for understanding the molecular geometry and electronic properties of similar compounds (Lee, Ryu, & Lee, 2017).
Synthesis and Reactions in Medicinal Chemistry
Though slightly different, Methyl 2-(thiazol-2-ylcarbamoyl)acetate has been synthesized and used in various reactions to create compounds with potential pharmacological properties, like antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Coordination and Catalytic Use in Organometallic Chemistry
Research on the sulfonation of related compounds and their conversion to stable salts provides insights into coordination chemistry and potential applications in catalysis (Zábranský, Císařová, & Štěpnička, 2018).
Antimicrobial Agent Synthesis
Synthesis and characterization of substituted phenyl azetidines, including compounds with similar bromo and acetate groups, have shown potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Non-Covalent Interaction Studies
N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a compound with a similar phenyl acetate structure, has been studied for its non-covalent interactions, which are crucial in understanding molecular interactions and stability (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314-H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
Properties
IUPAC Name |
methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAHSAYSSDOQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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